molecular formula C7H7O3S- B8598656 Toluenesulfonate

Toluenesulfonate

Cat. No. B8598656
M. Wt: 171.20 g/mol
InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Toluenesulfonate is a useful research compound. Its molecular formula is C7H7O3S- and its molecular weight is 171.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Toluenesulfonate

Molecular Formula

C7H7O3S-

Molecular Weight

171.20 g/mol

IUPAC Name

2-methylbenzenesulfonate

InChI

InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1

InChI Key

LBLYYCQCTBFVLH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a preferred embodiment, a mixture containing an 11a-halo-6-deoxy-6-demethyl-6-methylenetetracycline. preferably the p-toluene sulfonate of 11a-chloro methacycline; bis(triphenylphosphine)(hydroxylamine hydrochloride) dichloro rhodium (II) or its O-alkyl derivative complex, preferably hydroxylamine hydrochloride complex; and a tertiary phosphine, preferably triphenylphosphine, in methanol is subjected to agitation in a stainless steel autoclave, and hydrogenated at about 50° to 90° C. under a pressure between about 3 and 12 kg/cm2, prior to the termination of the reaction. Sulfosalicylic acid is added and the reaction mixture is cooled to about 0° C. for 2-4 hours. The alpha-6-deoxy-5-oxytetracyline sulfosalicylate, preferably doxycyline sulfosalicylate (or toluene sulfonate) thus obtained is filtered and washed with methanol.
[Compound]
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stainless steel
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[Compound]
Name
11a-halo-6-deoxy-6-demethyl-6-methylenetetracycline
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reactant
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reactant
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[Compound]
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11a-chloro methacycline
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[Compound]
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bis(triphenylphosphine)(hydroxylamine hydrochloride) dichloro rhodium (II)
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[Compound]
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O-alkyl
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tertiary phosphine
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Synthesis routes and methods II

Procedure details

In a preferred embodiment, a mixture containing an 11a-halo-6-deoxy-6-demethyl-6-methylenetetracycline, preferably the p-toluene sulfonate of 11a-chloro methacycline; hydridotetrakis(triphenylphosphine) rhodium (I); and a tertiary phosphine, preferably triphenylphosphine, in methanol is subjected to agitation in a stainless steel autoclave, and hydrogenated at about 50° to 90° C. under a pressure between about 4 and 12 kg/cm2, prior to the termination of the reaction. Sulfosalicylic acid is added and the reaction mixture is cooled to about 10° C. for 2-4 hours. The alpha-6-deoxy-5-oxytetracyline sulfosalicylate, preferably doxycyline sulfosalicylate (or toluene sulfonate) thus obtained is filtered and washed with methanol.
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0 (± 1) mol
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reactant
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[Compound]
Name
11a-halo-6-deoxy-6-demethyl-6-methylenetetracycline
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reactant
Reaction Step Three
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[Compound]
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11a-chloro methacycline
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[Compound]
Name
hydridotetrakis(triphenylphosphine) rhodium (I)
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0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
Name
tertiary phosphine
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0 (± 1) mol
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reactant
Reaction Step Seven
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0 (± 1) mol
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reactant
Reaction Step Eight
[Compound]
Name
stainless steel
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reactant
Reaction Step Nine

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